Setiptiline-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

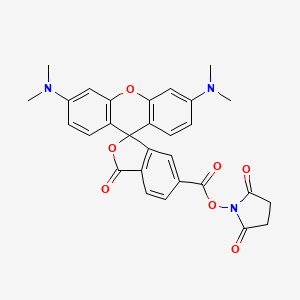

Setiptiline-d3 is the deuterium labeled Setiptiline . Setiptiline (Org-8282) is a serotonin receptor antagonist . It is a tetracyclic antidepressant (TeCA) which acts as a noradrenergic and specific serotonergic antidepressant (NaSSA) . Setiptiline acts as a norepinephrine reuptake inhibitor, α2-adrenergic receptor antagonist, and serotonin receptor antagonist, likely at the 5-HT2A, 5-HT2C, and/or 5-HT3 subtypes, as well as an H1 receptor inverse agonist/antihistamine .

Molecular Structure Analysis

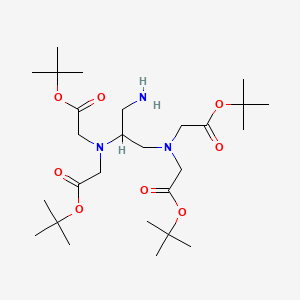

The molecular formula of this compound is C19H16D3N . The molecular weight is 264.38 . The SMILES representation is [2H]C([2H])([2H])N(C1)CCC2=C1C(C=CC=C3)=C3CC4=C2C=CC=C4 .Physical And Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 264.38 and a molecular formula of C19H16D3N .Scientific Research Applications

Histidine Methylation in Actin by SETD3

SETD3 is identified as an actin-specific histidine-N3 methyltransferase, highlighting a unique specificity among SET-domain enzymes, which are typically known for lysine methylation activities. The structural analysis reveals the intricate mechanisms behind SETD3's target specificity, showcasing its role in methylating the histidine residue in actin. This methylation process is crucial for various cellular functions, including muscle differentiation and cellular motility, which could be of interest in research applications focusing on understanding the modulation of actin dynamics and its implications in disease mechanisms and therapeutic interventions (Dai et al., 2019).

SETD3 Structural Insights and β-Actin Methylation

Further investigations into SETD3 provide structural insights into its mediated histidine methylation on β-actin. The findings from structural and biochemical experiments indicate that SETD3's action is highly sequence-specific, involving significant conformational changes upon binding, which facilitates the methylation process. This specificity and the resultant methylation have implications in understanding the regulation of actin, a critical component of the cytoskeleton, and its role in various cellular processes including carcinogenesis and response to hypoxic conditions (Guo et al., 2019).

Implications of Histidine Methylation

The role of SETD3 in mediating histidine methylation extends beyond structural implications to functional impacts on cellular dynamics. By modulating actin methylation, SETD3 contributes to the maintenance of cytoskeleton integrity. This function is particularly relevant in the context of disease states and developmental processes, where alterations in actin dynamics can have profound effects. Research into SETD3 and its methylation activity offers potential pathways for therapeutic targeting, especially in conditions where actin's role is critical (Witecka et al., 2021).

Mechanism of Action

Target of Action

Setiptiline-d3, also known as Setiptiline, primarily targets the α2 adrenergic receptor and serotonin receptors 3, 5 . The α2 adrenergic receptor is a type of adrenergic receptor, which plays a key role in regulating neurotransmitter release. Serotonin receptors are a group of G protein-coupled receptors and ligand-gated ion channels found in the central and peripheral nervous systems .

Mode of Action

This compound acts as an antagonist at the α2 adrenergic receptor and at serotonin receptors 3, 5 . The antagonism of the α2 receptors likely relieves presynaptic inhibition of adrenergic neurotransmission, allowing for greater and longer sustained release of noradrenaline into the synapse . The antagonism of serotonin receptors may produce an upregulation of the receptors leading to an eventual increase in serotonergic signaling .

Biochemical Pathways

It is known that the drug’s antagonistic action on α2 adrenergic and serotonin receptors can influence thenoradrenergic and serotonergic neurotransmission pathways . This can lead to increased levels of noradrenaline and serotonin in the brain, which are associated with mood regulation .

Pharmacokinetics

Like many other antidepressants, it is likely to be well absorbed from the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in urine .

Result of Action

The primary result of this compound’s action is the reduction of symptoms of major depressive disorder . This is achieved through its antagonistic effects on α2 adrenergic and serotonin receptors, leading to increased levels of noradrenaline and serotonin in the brain .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Setiptiline-d3 interacts with various biomolecules, including enzymes and proteins. It acts as a norepinephrine reuptake inhibitor, an α2-adrenergic receptor antagonist, and a serotonin receptor antagonist, likely at the 5-HT2A, 5-HT2C, and/or 5-HT3 subtypes . It also functions as an H1 receptor inverse agonist/antihistamine .

Cellular Effects

This compound influences cell function by interacting with various cellular processes. Its antagonism of the α2 adrenergic receptor and serotonin receptors likely relieves presynaptic inhibition of adrenergic neurotransmission, allowing for greater and longer sustained release of noradrenaline into the synapse . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. As a norepinephrine reuptake inhibitor and α2-adrenergic receptor antagonist, it allows for greater and longer sustained release of noradrenaline into the synapse . Its antagonism of serotonin receptors may produce an upregulation of the receptors leading to an eventual increase in serotonergic signaling .

Metabolic Pathways

It is known to interact with enzymes and cofactors as part of its role as a norepinephrine reuptake inhibitor and α2-adrenergic receptor antagonist .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of Setiptiline-d3 involves the introduction of three deuterium atoms at specific positions in the molecule. This can be achieved through a combination of chemical reactions that incorporate deuterium-labeled starting materials and reagents.", "Starting Materials": ["3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethylpropan-1-amine", "sodium borohydride-d4", "deuterium oxide", "sodium hydroxide", "acetic anhydride"], "Reaction": ["Step 1: Reduction of 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethylpropan-1-amine with sodium borohydride-d4 in deuterium oxide to yield 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethylpropan-1-amine-d4", "Step 2: Deuteration of 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethylpropan-1-amine-d4 with deuterium oxide and sodium hydroxide to introduce deuterium at the 2,3,4 positions of the cycloheptene ring to yield 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethylpropan-1-amine-d7", "Step 3: Acetylation of 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethylpropan-1-amine-d7 with acetic anhydride to yield Setiptiline-d3"] } | |

CAS RN |

1795024-97-3 |

Molecular Formula |

C19H19N |

Molecular Weight |

264.386 |

InChI |

InChI=1S/C19H19N/c1-20-11-10-18-16-8-4-2-6-14(16)12-15-7-3-5-9-17(15)19(18)13-20/h2-9H,10-13H2,1H3/i1D3 |

InChI Key |

GVPIXRLYKVFFMK-FIBGUPNXSA-N |

SMILES |

CN1CCC2=C(C1)C3=CC=CC=C3CC4=CC=CC=C24 |

synonyms |

2,3,4,9-Tetrahydro-2-(methyl-d3)-1H-dibenzo[3,4:6,7]cyclohepta[1,2-c]pyridine; Org 8282-d3; MO-8282-d3; Teciptilline-d3; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B586920.png)

![1,4-Dioxaspiro[4.4]nonane-7-carbonitrile](/img/structure/B586921.png)

![N-[2-[5-[(3As,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B586927.png)